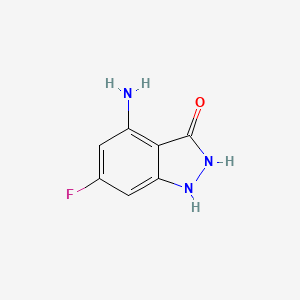

4-Amino-6-fluoro-1H-indazol-3-ol

描述

Significance of Indazole Core Structures in Contemporary Chemical Biology Research

The indazole scaffold is recognized as a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets. nih.gov This versatility has led to the development of numerous indazole-containing compounds with significant therapeutic potential. researchgate.netnih.gov Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, analgesic, anti-HIV, and antibacterial properties. nih.govresearchgate.net

The significance of the indazole core is highlighted by the number of approved drugs and clinical trial candidates that feature this moiety. For instance, Axitinib is a kinase inhibitor used in the treatment of renal cell carcinoma, and Entrectinib targets a range of cancers driven by specific genetic mutations. nih.govresearchgate.netPazopanib , another kinase inhibitor, is used for treating kidney cancer and soft tissue sarcoma, while Niraparib is a PARP inhibitor for ovarian cancer. nih.govresearchgate.net The antiemetic drug Granisetron and the non-steroidal anti-inflammatory agent Benzydamine are further examples of the successful application of the indazole scaffold in medicine. austinpublishinggroup.comresearchgate.netwikipedia.org

The utility of the indazole ring in chemical biology stems from its ability to act as a versatile pharmacophore. It can participate in various non-covalent interactions with protein targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atoms of the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, and the aromatic system allows for favorable stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov For example, the 1H-indazole-3-amine structure is a known effective hinge-binding fragment for kinases. researchgate.netnih.gov

Fundamental Aspects of Indazole Tautomerism and its Implications for Structural and Reactivity Studies

A key feature of indazole chemistry is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govaustinpublishinggroup.com This phenomenon significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

Indazole can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.com The 1H- and 2H-tautomers are the most common and exist in all phases, while the 3H-indazole is generally less stable. nih.gov

Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.netwuxibiology.com The energy difference between the 1H and 2H tautomers is estimated to be around 4-6 kcal/mol, with the 1H form being the lower energy, predominant species. wuxibiology.com This stability is often attributed to aromaticity, with the 1H-tautomer possessing a more favorable benzenoid electronic structure compared to the quinonoid structure of the 2H-tautomer. researchgate.netresearchgate.net

The position of the tautomeric equilibrium can be influenced by several factors, including the solvent and the nature of substituents on the indazole ring. bohrium.comnih.gov While the 1H tautomer generally predominates, certain substituents or solvent conditions can stabilize the 2H form. For instance, intramolecular hydrogen bonding can favor the 2H tautomer in less polar solvents. nih.gov The stability of the 2H form can also be enhanced by the formation of stable centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov

The 3-hydroxyindazole moiety, as seen in 4-Amino-6-fluoro-1H-indazol-3-ol, introduces another layer of tautomerism, existing in equilibrium with its 1,2-dihydro-3H-indazol-3-one form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of indazole tautomers in both solution and the solid state. bohrium.commdpi.com 1H, 13C, and 15N NMR chemical shifts and coupling constants provide unambiguous information about the location of the proton on the pyrazole ring. researchgate.netnih.gov

In 13C NMR spectroscopy, the chemical shifts of the carbon atoms, particularly C3 and C5, are sensitive to the tautomeric form. bohrium.com The assignment of carbon signals in the indazole ring has become a routine process for structure elucidation. bohrium.com Solid-state NMR (CP/MAS) is particularly useful for determining the structure of a single tautomer that often exists in the crystalline state. bohrium.commdpi.com

15N NMR spectroscopy offers a very clear distinction between tautomers, as the chemical shifts of the nitrogen atoms are significantly different in the 1H- and 2H-forms. researchgate.net The difference in nitrogen shielding between the benzenoid-like (1H) and quinonoid-like (2H) structures is typically large, often exceeding 20 ppm. researchgate.net

Two-dimensional NMR techniques, such as 1H-13C HETCOR and 1H-1H double-quantum coherence MAS NMR, can provide further confirmation of the tautomeric structure, even in cases where both forms coexist in the solid state. mdpi.com Theoretical calculations of NMR chemical shifts, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are also frequently used in conjunction with experimental data to provide a sound basis for structural assignments. nih.gov

Overview of Academic Research Trajectories for Substituted Indazole Derivatives

Academic research on substituted indazoles is largely driven by their potential in medicinal chemistry. researchgate.netnih.gov A major focus is the synthesis of novel indazole derivatives and their evaluation as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.gov Researchers design and synthesize libraries of compounds with systematic variations of substituents at different positions of the indazole ring to establish structure-activity relationships (SAR). nih.govacs.org

For example, studies have shown that substitutions at the C3, C4, C5, and C6 positions of the indazole core are critical for inhibitory activity against various targets. nih.gov The introduction of fluorine atoms is a common strategy to improve metabolic stability and oral bioavailability. nih.govossila.com Research has also focused on developing efficient and practical synthetic routes to key indazole intermediates, such as 3-aminoindazoles, which are versatile building blocks for more complex molecules. nih.gov

Another significant research trajectory involves the exploration of indazoles as ligands for metal complexes, with applications in materials science, such as in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). ossila.com The photophysical properties of these indazole-based materials are a subject of ongoing investigation. ossila.com

The specific compound, This compound , combines several features of interest in current research: a 3-hydroxyindazole core, an amino group, and a fluorine substituent. These functionalities suggest potential applications as a kinase inhibitor or as a scaffold for further chemical elaboration in drug discovery programs. nih.gov

属性

IUPAC Name |

4-amino-6-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZBSLSAVSYKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C(=O)NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646219 | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-21-8 | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Fluoro 1h Indazol 3 Ol and Analogous Indazole Scaffolds

Established Synthetic Routes to the Indazole Ring System

The formation of the core indazole structure can be achieved through various cyclization strategies, each starting from different precursors and offering distinct advantages.

Classical methods for indazole synthesis often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. These reactions are fundamental to the construction of the bicyclic indazole core.

Condensation of o-substituted benzaldehydes with hydrazines: A practical and widely used method for preparing indazoles involves the reaction of ortho-substituted benzaldehydes or ketones with hydrazine (B178648). uq.edu.auchemicalbook.comacs.orgnih.gov For instance, the condensation of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) can yield the corresponding indazoles. uq.edu.auacs.orgnih.gov A significant challenge in this approach can be the competing Wolf-Kishner reduction of the aldehyde, which forms undesired fluorotoluenes. uq.edu.auacs.orgnih.gov To circumvent this, the benzaldehyde (B42025) can be first converted to its O-methyloxime derivative. The subsequent reaction of the E-isomer of the methyloxime with hydrazine effectively suppresses the reduction side reaction. uq.edu.auacs.orgnih.gov Interestingly, the Z-isomer of the methyloxime reacts with hydrazine to produce 3-aminoindazoles through a benzonitrile (B105546) intermediate. uq.edu.auacs.orgnih.gov

Synthesis from cyclohexanone (B45756) derivatives: While less common for simple indazoles, derivatives of cyclohexanone can serve as precursors for more complex or annulated indazole systems. researchgate.net For example, ketoximes derived from (2-aminophenyl)alkyl ketones, which can be synthesized from cyclohexenone derivatives, can be cyclized to form indazoles. researchgate.net

Other Cyclization Strategies: A variety of other precursors can be used to construct the indazole ring. Diazotization of o-toluidines followed by ring closure is a historical method. chemicalbook.com Similarly, diazotization of anthranilic acid and subsequent reductive cyclization affords 1H-indazole. chemicalbook.com More contemporary methods include the copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, which can be performed as a one-pot procedure. nih.gov

Palladium-catalyzed reactions have become indispensable tools in organic synthesis, and the construction and modification of indazoles are no exception. These methods offer high efficiency and functional group tolerance.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is extensively used for the functionalization of the indazole ring. nih.govrsc.orgnih.govmdpi.com This reaction typically involves the coupling of a halo-indazole (e.g., bromo- or iodo-indazole) with an organoboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.gov It allows for the introduction of a wide variety of aryl and heteroaryl groups at different positions of the indazole core. nih.govnih.govmdpi.com For instance, 5-bromoindazoles can be coupled with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid using a catalyst like Pd(dppf)Cl2. nih.gov The reaction is also effective for functionalizing the C3 and C7 positions of the indazole ring. mdpi.comacs.org

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govthieme-connect.comwikipedia.org This reaction is valuable for introducing alkynyl substituents onto the indazole scaffold, which can then be further manipulated. nih.govthieme-connect.com Sequential Sonogashira and Suzuki couplings on dihalo-indazoles allow for the synthesis of diversely functionalized indazoles. thieme-connect.com A one-pot, three-component sequence involving Sonogashira coupling, TMS-deprotection, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been developed for the rapid synthesis of triazolyl-substituted indazoles. nih.gov

Table 1: Overview of Key Synthetic Reactions for Indazole Scaffolds

| Reaction Type | Precursors | Key Reagents/Catalysts | Product Type | Citations |

|---|---|---|---|---|

| Cyclization | o-Fluorobenzaldehyde O-methyloxime, Hydrazine | Hydrazine hydrate | Indazole | uq.edu.au, acs.org, nih.gov |

| Cyclization | 2-Formylphenylboronic acid, Diazodicarboxylate | Copper(II) acetate | 1N-Alkoxycarbonyl indazole | nih.gov |

| Suzuki Coupling | 5-Bromoindazole, Arylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Arylindazole | nih.gov |

| Suzuki Coupling | 3-Iodo-N-Boc-indazole, Arylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Aryl-1H-indazole | nih.gov |

| Sonogashira Coupling | Halo-indazole, Terminal alkyne | Palladium catalyst, Copper co-catalyst | Alkynyl-indazole | nih.gov, thieme-connect.com, wikipedia.org |

Targeted Synthesis of 4-Amino-6-fluoro-1H-indazol-3-ol Precursors and Isomers

The synthesis of the specifically substituted this compound requires a multi-step approach involving the formation of key precursors and isomers.

1H-Indazol-3-ol and its derivatives are important intermediates. A common route to 1H-indazole-3-carboxylic acid, a precursor to many 3-substituted indazoles, involves the ring opening of isatin (B1672199) with aqueous alkali, followed by diazotization and reductive cyclization. chemicalbook.com Direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives can also be achieved through a diazotization reaction, offering a more efficient route. sioc-journal.cn

Introducing amino and fluoro groups at specific positions on the indazole ring is crucial for synthesizing the target compound.

6-fluoro-1H-indazol-3-ylamine synthesis: The compound 6-Fluoro-1H-indazol-3-ylamine is a key intermediate. chemimpex.com Its synthesis can be approached through methods that construct the indazole ring with the desired substituents already in place on the starting phenyl precursor. For example, a general synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles. This involves a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Another approach involves the reaction of the Z-isomer of an o-fluorobenzaldehyde O-methyloxime with hydrazine, which leads to the formation of a 3-aminoindazole. uq.edu.auacs.orgnih.gov A palladium-catalyzed domino reaction of monosubstituted hydrazines with 2-halobenzonitriles also provides access to 3-amino-2H-indazoles. nih.gov

Fluorinated Indazoles: The synthesis of fluorinated indazoles often starts from fluorinated phenyl precursors. researchgate.net An ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement of 5-(tetrafluorophenyl)-1,2,4-oxadiazoles with hydrazine has been reported to produce 6-substituted fluorinated indazoles. researchgate.net

Advanced Synthetic Transformations and Functionalizations of Indazoles

Beyond the initial construction of the ring, a variety of advanced transformations can be used to functionalize the indazole scaffold. Direct C-H activation and functionalization have emerged as powerful strategies, allowing for the introduction of substituents without the need for pre-functionalized starting materials. nih.govscilit.comacs.org Palladium-catalyzed direct C7-arylation of 3-substituted 1H-indazoles has been developed using iodoaryls. acs.org Furthermore, rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes can produce 1H-indazoles. nih.gov These advanced methods provide efficient and atom-economical routes to complex indazole derivatives.

Regioselective Alkylations and Arylations at Nitrogen Positions (N1 and N2)

The selective functionalization of the N1 and N2 positions of the indazole ring is a critical step in the synthesis of many targeted molecules. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, making regioselective methods highly sought after. nih.govbeilstein-journals.org

Research has shown that the choice of base and solvent system can significantly influence the regioselectivity of N-alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.org This method has demonstrated high N1 regioselectivity (>99%) for indazoles with substituents like carboxymethyl, tert-butyl, and carboxamide at the C3 position. beilstein-journals.org Conversely, excellent N2 regioselectivity has been achieved with C7 substituted indazoles bearing nitro or carboxylate groups. beilstein-journals.org

The steric and electronic properties of substituents on the indazole ring play a crucial role in directing the alkylating or arylating agent to either the N1 or N2 position. beilstein-journals.org For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have revealed that a chelation mechanism involving a cesium cation can lead to the formation of N1-substituted products. nih.govnih.gov In contrast, non-covalent interactions are thought to drive the formation of N2-substituted products. nih.govnih.gov

Copper-catalyzed N-arylation has also been explored for the synthesis of (arylamino)-indazoles. The cross-coupling of aryl boronic acids with 5- and 6-amino indazoles using a copper(II) catalyst has been successfully demonstrated. rsc.org

Table 1: Regioselective N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | Predominant Isomer | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | N1 (>99%) | beilstein-journals.org |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | N1 (>99%) | beilstein-journals.org |

| 3-COMe | Alkyl bromide | NaH/THF | N1 (>99%) | beilstein-journals.org |

| 3-Carboxamide | Alkyl bromide | NaH/THF | N1 (>99%) | beilstein-journals.org |

| 7-NO2 | Alkyl bromide | NaH/THF | N2 (≥96%) | beilstein-journals.org |

| 7-CO2Me | Alkyl bromide | NaH/THF | N2 (≥96%) | beilstein-journals.org |

| 5-Bromo-3-carboxylate | Isopropyl iodide | NaH/DMF | N2 (46% vs 38% N1) | beilstein-journals.org |

This table is for illustrative purposes and represents a selection of reported findings.

Functionalization of Carbon Positions (e.g., C3, C4, C6) via Cross-Coupling Reactions (Heck, Suzuki-type)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the functionalization of carbon positions on the indazole scaffold, enabling the formation of carbon-carbon bonds. rsc.orgwikipedia.org

The Suzuki-Miyaura coupling, in particular, has been extensively used for the synthesis of a wide range of indazole derivatives. rsc.orgmdpi.com This reaction typically involves the coupling of a halo-indazole with an organoboronic acid in the presence of a palladium catalyst and a base. rsc.org It has been successfully employed for the C3 functionalization of 1H-indazoles, which is a key step in the synthesis of many pharmaceutical precursors. mdpi.comresearchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, solvent, and the nature of the substrates. mdpi.com For instance, ferrocene-based palladium complexes have shown good catalytic activity in these reactions. mdpi.com

The Heck reaction, which couples an aryl or alkenyl halide with an alkene, also provides a versatile method for modifying the indazole core. wikipedia.org While intermolecular Heck reactions on indazole scaffolds are known, intramolecular versions can be used to construct fused ring systems. wikipedia.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Indazole Functionalization

| Indazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3-Iodo-1H-indazole | Organoboronic acids | PdCl2(dppf)/K2CO3 | C3-Aryl/Alkyl-1H-indazoles | mdpi.com |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl2(dppf)·DCM/K2CO3 | C-C coupled indazole derivatives | rsc.org |

| 3-Iodoindazoles | Pinacol vinyl boronate | Not specified | 3-Vinylindazole derivatives | proquest.com |

This table is for illustrative purposes and represents a selection of reported findings.

Derivatization Strategies for Specific Moieties (e.g., reductive amination, acylation)

Further functionalization of the indazole core often involves the modification of existing substituent groups. Reductive amination and acylation are common strategies employed to introduce diverse functionalities.

For instance, the amino group of 6-aminoindazole derivatives can be readily modified. nih.gov A study on the synthesis of 6-substituted aminoindazole derivatives as potential anticancer agents involved the N-alkylation of a 6-nitro indazole precursor, followed by reduction of the nitro group to an amine. nih.gov This amino group can then be further derivatized.

Regioselective N-acylation of indazoles has been reported to favor the N1-substituted product through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. beilstein-journals.org

These derivatization strategies allow for the synthesis of a vast library of indazole compounds with diverse properties, which is crucial for drug discovery and development.

Spectroscopic and Structural Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Multinuclear NMR for Isomer and Tautomer Identification (e.g., ¹H, ¹³C, ¹⁵N NMR)

In the context of 4-Amino-6-fluoro-1H-indazol-3-ol, multinuclear NMR is critical for distinguishing between potential isomers and tautomeric forms. The indazole ring system can exist in different tautomeric states, and the precise location of the proton on the nitrogen atoms can be ascertained through a combination of ¹H, ¹³C, and ¹⁵N NMR experiments.

¹H NMR spectroscopy would provide information on the number, connectivity, and chemical environment of protons in the molecule. The aromatic protons on the fluoro-substituted benzene (B151609) ring would exhibit characteristic chemical shifts and coupling constants, influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

¹⁵N NMR is particularly valuable for probing the nitrogen atoms within the indazole ring. The chemical shifts of the nitrogen nuclei can definitively establish the protonation state and the tautomeric form present in solution.

While specific spectral data for this compound is not widely published, the general approach for related indazole derivatives involves dissolving the sample in a suitable deuterated solvent and acquiring spectra on a high-field NMR spectrometer.

| Nucleus | Expected Chemical Shift Region (ppm) | Information Gained |

| ¹H | 6.0 - 8.0 (Aromatic), 4.0 - 6.0 (NH₂), 10.0 - 13.0 (NH, OH) | Proton environment, coupling, and number |

| ¹³C | 100 - 160 | Carbon skeleton and electronic environment |

| ¹⁵N | -150 to -250 (Pyrrolic N), -50 to -150 (Pyridinic N) | Tautomeric form and nitrogen environment |

Solid-State NMR (CPMAS) Applications

Solid-State NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS) techniques, provides valuable information about the structure and dynamics of molecules in their solid form. This is especially important for compounds that may exist in different crystalline forms (polymorphs) or have low solubility. For this compound, ¹³C and ¹⁵N CPMAS NMR would complement solution-state data by revealing details about the molecular packing and intermolecular interactions, such as hydrogen bonding, in the solid state.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can confirm the molecular formula of this compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Technique | Measurement | Information Provided |

| HR-MS (e.g., ESI-TOF) | Exact mass-to-charge ratio (m/z) | Elemental composition and molecular formula confirmation |

For this compound (C₇H₆FN₃O), the expected exact mass would be calculated and compared to the experimentally determined value.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This technique provides unambiguous proof of the molecular connectivity and conformation, as well as details of the crystal packing and hydrogen-bonding networks.

| Parameter | Information Obtained from X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino and indazole groups, the O-H stretch of the hydroxyl group, the C-F stretch, and various vibrations of the aromatic ring system. These vibrational frequencies provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine, Indazole) | 3200 - 3500 |

| O-H Stretch (Hydroxyl) | 3200 - 3600 (broad) |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

Mechanistic Studies of Biological Activities of Indazole Derivatives

Investigations into Enzyme Inhibition Mechanisms

Indazole-based compounds have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. Their mechanisms of action often involve specific interactions with the enzyme's active site or allosteric regions, leading to the modulation of their catalytic activity.

D-amino acid Oxidase (DAAO) Inhibition and its Impact on D-Serine Levels

While specific studies focusing solely on 4-Amino-6-fluoro-1H-indazol-3-ol and its direct inhibition of D-amino acid oxidase (DAAO) are not prevalent in the provided search results, the broader class of indazole derivatives has been investigated for this activity. DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO leads to an increase in synaptic levels of D-serine, which can potentiate NMDA receptor function. This mechanism is of therapeutic interest for conditions associated with NMDA receptor hypofunction, such as schizophrenia. The inhibitory mechanism of indazole derivatives against DAAO typically involves competitive binding to the active site, preventing the substrate from accessing the catalytic machinery.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Immune System Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.govfrontiersin.org This process is a key mechanism of immune evasion employed by tumor cells. nih.govnih.gov Overexpression of IDO1 in cancer is associated with a poor prognosis. nih.govresearchgate.net Indazole derivatives have emerged as a promising class of IDO1 inhibitors. nih.gov

The mechanism of IDO1 inhibition by indazole compounds often involves interaction with the heme iron and key residues within the enzyme's active site. nih.gov For instance, some 1H-indazole derivatives have been shown to form effective interactions with the ferrous ion of heme and with hydrophobic pockets A and B of the IDO1 active site, ensuring their inhibitory activity. nih.gov The 1H-indazole scaffold is considered a novel and important pharmacophore for IDO1 inhibition. nih.gov

Different types of IDO1 inhibitors have been classified based on their binding preferences. Type II inhibitors, for example, preferentially bind to the free ferrous holo-IDO1. acs.org It has been suggested that indazole derivatives may act as Type II inhibitors. acs.org The development of potent and selective IDO1 inhibitors, including those with an indazole core, is an active area of research in cancer immunotherapy. nih.govnih.govresearchgate.netmcw.edutandfonline.com

Several indazole-based IDO1 inhibitors have been investigated in clinical trials. nih.govresearchgate.net The goal of this therapeutic strategy is to restore anti-tumor immune responses by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. tandfonline.com

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Indazole derivatives have been identified as potent inhibitors of a wide range of protein kinases. nih.govrsc.orggoogle.com

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFRs, including FGFR1 and FGFR2, is implicated in various cancers such as breast, lung, and gastric cancer. nih.govgoogle.com Indazole derivatives have been developed as inhibitors of FGFR kinases. nih.govgoogle.combenthamdirect.comnih.gov For example, one study identified an indazole derivative that inhibits FGFR1 with an IC50 value of 100 nM. Molecular docking studies suggested that this compound interacts with both the adenine- and phosphate-binding regions of the kinase. benthamdirect.com Another study highlighted a selective inhibitor against FGFR1 compared to other kinases like ALK and EPH-A2. nih.gov The indazole N-H and a methoxyphenyl group were predicted to form key hydrogen bonding and hydrophobic interactions within the ATP binding pocket of FGFR1. nih.gov The combination of an FGFR inhibitor with an EZH2 inhibitor is also being explored for treating certain cancers. wipo.int

Anaplastic Lymphoma Kinase (ALK): ALK is another important target in cancer therapy. nih.gov Some indazole derivatives show inhibitory activity against ALK. nih.gov

Ephrin Type-A Receptor 2 (EPH-A2): Indazole compounds have also been evaluated for their ability to inhibit EPH-A2. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). researchgate.net Indazole derivatives have been investigated as Bcr-Abl inhibitors, aiming to overcome resistance to existing therapies. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its inhibition is a therapeutic strategy for various diseases, including cancer. nih.gov 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors. nih.gov

Enhancer of Zeste Homologs (EZH1 and EZH2): EZH1 and EZH2 are histone methyltransferases that are attractive targets in oncology. The combination of EZH2 inhibitors with FGFR inhibitors is under investigation for cancer treatment. wipo.int

The general mechanism of kinase inhibition by indazole derivatives involves their binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors. researchgate.netnih.govnih.gov

Receptor Binding and Modulation Mechanisms

Beyond enzyme inhibition, indazole derivatives can also exert their biological effects by directly interacting with and modulating the function of membrane receptors and ion channels.

CFTR Potentiation/Inhibition:

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and its dysfunction leads to cystic fibrosis. youtube.com Indazole compounds have been identified as both inhibitors and potentiators of CFTR. nih.govnih.gov

Lonidamine (B1675067), an indazole derivative, has been shown to block CFTR channels in a voltage-dependent manner when applied to the intracellular side. nih.govnih.gov It acts as an open-channel blocker, physically occluding the pore and reducing ion flow. nih.govnih.gov Studies with point mutations in the sixth transmembrane region of CFTR suggest that lonidamine binds deep within the channel pore. nih.gov

Conversely, other indazole derivatives have been discovered to act as CFTR potentiators. nih.gov These compounds can enhance the activity of mutated CFTR channels. Structure-activity relationship studies have revealed that modifications to the indazole scaffold, such as replacing a fluorine atom with a hydroxyl group, can shift the compound's activity from inhibitory to potentiating. nih.gov Potentiators work by binding to the defective CFTR protein and holding the channel gate open, allowing for increased chloride ion flow. cff.org This mechanism is the basis for several approved cystic fibrosis therapies. cff.org

Cellular Pathway Modulation and Biological Process Disruption

The ultimate biological effects of indazole derivatives stem from their ability to modulate complex cellular pathways and disrupt critical biological processes, often leading to outcomes such as programmed cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a key factor in the development and progression of cancer. rndsystems.com Many indazole derivatives exert their anticancer effects by inducing apoptosis in tumor cells. nih.govrsc.orgresearchgate.net

The mechanisms by which indazoles trigger apoptosis are multifaceted and can involve several key signaling pathways:

Involvement of Bcl-2 Family Members: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. youtube.comyoutube.com This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The balance between these opposing factions determines the cell's fate. Several indazole derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2. rsc.orgresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade. youtube.com

p53/MDM2 Pathway: The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress, such as DNA damage. youtube.com The activity of p53 is tightly regulated by its negative regulator, MDM2. Some indazole derivatives have been found to induce apoptosis by potentially inhibiting the p53/MDM2 interaction. nih.gov By disrupting this interaction, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes and cell cycle arrest. nih.gov

The induction of apoptosis by indazole derivatives is often accompanied by other cellular events, such as a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels. rsc.orgresearchgate.net Furthermore, some indazoles can arrest the cell cycle at specific phases, such as the S or G2/M phase, further contributing to their anti-proliferative effects. nih.gov

| Compound/Derivative Class | Target Enzyme/Receptor/Pathway | Mechanism of Action | Biological Outcome |

| Indazole Amides | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Potent inhibition of enzyme activity. | Inhibition of cancer cell growth and signaling. nih.gov |

| Polysubstituted Indazoles | Cell Cycle/DNA Synthesis | Blockade of cells in the S phase of the cell cycle. | Antiproliferative activity and induction of apoptosis. nih.gov |

| 1H-Indazole-3-amine Derivatives | Bcl-2 family members, p53/MDM2 pathway | Inhibition of Bcl-2 family and p53/MDM2 pathway. | Induction of apoptosis and cell cycle arrest in cancer cells. nih.gov |

| Indazole-based FGFR1 Inhibitor | Fibroblast Growth Factor Receptor 1 (FGFR1) | Interaction with adenine- and phosphate-binding regions. | Inhibition of FGFR1 kinase activity. benthamdirect.com |

| Lonidamine (Indazole Derivative) | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Voltage-dependent open-channel block from the intracellular side. | Inhibition of chloride ion flow. nih.govnih.gov |

| Indazole-based CFTR Modulators | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Potentiation of channel gating. | Increased chloride ion flow in mutant CFTR. nih.gov |

| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Interaction with heme iron and hydrophobic pockets in the active site. | Inhibition of tryptophan degradation, immune modulation. nih.gov |

| Indazole Derivative 2f | Bcl-2, Caspase-3 | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2. | Promotion of apoptosis in breast cancer cells. rsc.orgresearchgate.net |

Cell Cycle Arrest Mechanisms

The proliferation of cancer cells is intrinsically linked to the cell cycle, a tightly regulated process that ensures the fidelity of cell division. A key strategy in cancer chemotherapy is to induce cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Several indazole derivatives have been shown to exert their anticancer effects by modulating the cell cycle.

For instance, studies on certain 1H-indazole-3-amine derivatives have demonstrated their ability to induce cell cycle arrest in the G0/G1 phase. In one study, treatment of K562 chronic myeloid leukemia cells with a specific derivative led to a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase population. nih.gov This suggests that the compound blocks the transition from the G1 to the S phase of the cell cycle, a critical checkpoint for cell division.

Table 1: Effect of an Indazole Derivative on K562 Cell Cycle Distribution nih.gov

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 29.4 | - | - |

| Derivative (10 µM) | 31.8 | - | - |

| Derivative (12 µM) | 36.4 | - | - |

| Derivative (14 µM) | 41.1 | - | - |

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment. The original study provided more detailed data which is partially represented here.

Suppression of Target Protein Expression

The biological activity of indazole derivatives is often mediated by their ability to inhibit the function of specific proteins that are crucial for cancer cell survival and proliferation. This inhibition can occur through direct binding to the protein or by affecting its expression levels.

One important target of some indazole derivatives is the p53 tumor suppressor protein and its negative regulator, MDM2. The p53 protein plays a vital role in initiating cell cycle arrest and apoptosis in response to cellular stress. nih.gov Research has indicated that certain indazole compounds can modulate the p53/MDM2 pathway, leading to an increase in p53 activity and subsequent cancer cell death. nih.gov

Furthermore, other indazole derivatives have been designed to target different proteins. For example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress the expression of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that plays a role in immune evasion by tumors. nih.gov

Structure-Based Design Insights from Mechanistic Binding Studies

The development of potent and selective indazole-based inhibitors has been significantly advanced by structure-based drug design. This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity.

A key structural feature of many indazole derivatives that contributes to their kinase inhibitory activity is the 1H-indazole-3-amine scaffold, which has been identified as an effective "hinge-binding fragment". nih.gov The hinge region is a flexible part of the kinase domain that is critical for its catalytic activity. By forming hydrogen bonds with the backbone of the hinge region, indazole derivatives can effectively block the ATP-binding site and inhibit kinase function.

This principle has been successfully applied in the design of various kinase inhibitors. For example, the 3-aminoindazole core has been utilized as a template for developing potent inhibitors of receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) families. ebi.ac.uk Similarly, the 6-phenyl-1H-indazol-3-amine moiety has been incorporated into novel inhibitors of the Bcr-Abl kinase, including the T315I mutant which is resistant to many existing therapies. nih.gov These examples underscore the importance of understanding the molecular interactions between indazole derivatives and their protein targets for the rational design of new and more effective therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Amino 6 Fluoro 1h Indazol 3 Ol and Its Analogs

Influence of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of indazole derivatives is highly sensitive to the type and position of substituents on the bicyclic ring system. Variations in these substituents can drastically alter a compound's interaction with its target, affecting both its efficacy and its specificity.

Impact of Fluorine Substitution (e.g., at C6, para-position)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.govfrontiersin.org In the context of indazole derivatives, fluorine substitution has been shown to be advantageous. For instance, the introduction of an electronegative fluorine or chlorine atom onto the benzene (B151609) ring of a 7-(aminomethyl)-1H-indazol-4-ol core can lead to submicromolar inhibition of PI3Kγ. researchgate.net When both the para and meta positions of the benzene ring are substituted with difluoro or dichloro groups, the inhibitory potency is further increased. researchgate.net This suggests that the electron-withdrawing nature and the specific location of the fluorine atom can significantly enhance the biological activity of the indazole scaffold. The replacement of a C-H bond with a C-F bond is believed to increase metabolic stability and improve the compound's ability to cross cell membranes. nih.gov

Effects of Amino Group Modifications and Positional Isomerism

The amino group on the indazole ring is often crucial for activity, frequently forming key hydrogen bond interactions within the active site of target proteins. nih.gov In a series of 3-amino-1H-indazol-6-yl-benzamides, modifications to the 3-amino group, which is predicted to interact with the hinge region of kinases, had a significant impact on selectivity. nih.gov Analogs with acetyl, free amino, and methyl substitutions at this position showed potent, single-digit nanomolar activity against FLT3 and a mutant form of PDGFRα, but they lost activity against a mutant form of Kit. nih.gov This highlights the critical role of the amino group's electronic and steric properties in defining the selectivity profile of these inhibitors.

The position of the amino group is also a key determinant of activity. Structure-activity relationship studies on various indazole derivatives have consistently shown that the placement of substituents, including amino groups, at different positions on the indazole core is crucial for their inhibitory activities. nih.gov

Role of the Hydroxyl Group at C3

The C3 position of the indazole ring is a frequent site for substitution, and the nature of the group at this position plays a pivotal role in the molecule's biological function. nih.govpnrjournal.comchim.itnih.gov In the case of 4-Amino-6-fluoro-1H-indazol-3-ol, the hydroxyl group at the C3 position is a key feature. SAR studies on related indazole derivatives have shown that having a suitably substituted moiety at the C3 position is crucial for potent inhibitory activities. nih.gov While direct studies on the C3-hydroxyl group of this compound are limited, research on related compounds where this position is modified provides valuable insights. For example, C3-substituted 1H-indazoles are important substructures in many pharmaceutical compounds. nih.gov The ability of the C3-hydroxyl group to act as both a hydrogen bond donor and acceptor can be critical for anchoring the molecule within a protein's binding pocket.

Analysis of Connectivity and Substituent Bulk (e.g., C5, C6 positions, N1 vs N2 alkylation)

The connectivity and bulk of substituents at various positions on the indazole ring, particularly at C5 and C6, are important for optimizing biological activity. nih.gov SAR studies have revealed that aryl groups on the C3 and C6 positions of the indazole core are critical for inhibitory activities against certain targets. nih.gov

| Compound Series | Modification | Target/Assay | Key Finding | Reference |

| 3-amino-1H-indazol-6-yl-benzamides | 3-amino group modifications (acetyl, free amino, methyl) | FLT3, PDGFRα-T674M, Kit-T670I | Single-digit nanomolar potency against FLT3 and PDGFRα-T674M, but loss of activity on Kit-T670I. | nih.gov |

| 7-(aminomethyl)-1H-indazol-4-ol derivatives | Fluorine/Chlorine substitution on benzene ring | PI3Kγ | Single substitution led to submicromolar inhibition; difluoro or dichloro substitution further increased potency. | researchgate.net |

| Substituted Indazoles | N-alkylation (N1 vs. N2) | Synthetic regioselectivity | Reaction conditions (e.g., NaH/THF vs. Mitsunobu) dictate N1/N2 selectivity. | nih.govd-nb.infobeilstein-journals.org |

| 1H-indazole derivatives | Aryl groups at C3 and C6 | General inhibitory activity | Aryl substitutions at these positions were found to be crucial for activity. | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a significant role in the biological activity of chiral indazole derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein. For C3-substituted 1H-indazoles, the creation of a quaternary stereocenter at this position has been achieved with high levels of enantioselectivity. nih.gov DFT calculations suggest that the enantioselectivity of C3-allylation reactions is determined by a six-membered Zimmerman-Traxler-type transition state. nih.gov The steric repulsions involving substituents in this transition state govern the stereochemical outcome. nih.gov This highlights that for indazole analogs with chiral centers, one enantiomer may be significantly more active than the other due to a more favorable orientation and interaction with the target.

Principles of Pharmacophore and QSAR Analysis in Indazole Analog Design

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful computational tools used to understand and predict the biological activity of compounds like indazole analogs. nih.govnih.govnih.gov

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For indazole derivatives targeting HIF-1α, a five-point pharmacophore hypothesis has been generated, which can be used to design new, more potent inhibitors. nih.gov

3D-QSAR studies correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. nih.gov These models generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. This provides a structural framework for the rational design of new analogs with improved potency. nih.gov For example, QSAR studies on imidazo[4,5-b]pyridine analogs revealed that steric, electrostatic, and electro-topological parameters are key for their activity. researchgate.net Such analyses are instrumental in guiding the synthesis of new indazole derivatives with optimized biological profiles.

Emerging Research Applications of Indazole Derivatives in Chemical Biology

Utilization as Biochemical Probes for Target Identification

Indazole derivatives are increasingly utilized as biochemical probes for the identification and validation of new therapeutic targets. chemimpex.com Their ability to be chemically modified allows for the incorporation of reactive groups or reporter tags, facilitating techniques such as activity-based protein profiling (ABPP) and chemical proteomics. The core indazole scaffold can be designed to bind to specific enzyme families, and the appended functionalities enable the covalent labeling and subsequent identification of these targets.

The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases, a critical class of enzymes in cellular signaling. nih.gov This property is exploited in the design of kinase inhibitors. By modifying the indazole scaffold with photo-activatable groups or affinity tags, researchers can create probes that bind to and label specific kinases within a complex biological sample, aiding in the elucidation of their roles in disease pathways.

While specific research on 4-Amino-6-fluoro-1H-indazol-3-ol as a biochemical probe is not yet prevalent, its structure suggests significant potential. The amino group at the 4-position and the hydroxyl group at the 3-position offer convenient handles for chemical modification. These sites could be used to attach linkers connected to biotin (B1667282) for affinity purification or to fluorescent dyes for imaging applications. The fluorine atom at the 6-position can enhance binding affinity and metabolic stability, making it a potentially more selective and robust probe. chemimpex.com

Table 1: Examples of Indazole Derivatives and their Biological Targets

| Compound/Derivative Class | Biological Target/Activity | Application | Reference |

| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) kinase | Anti-proliferative effects against non-small cell lung cancer cell lines | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | Potent inhibitors of HL60 and HCT116 cancer cell lines | Anti-proliferative effects | nih.gov |

| Indazole derivative 2f | Inhibition of cell proliferation and colony formation in 4T1 breast cancer cells | Potential small molecule anti-cancer agent | researchgate.netrsc.org |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Inhibitory activity against Leishmania species | Antileishmanial activity | mdpi.com |

| 1H-indazole-3-amine derivatives | Inhibition of K562 chronic myeloid leukemia cell line | Anti-tumor activity | nih.gov |

Exploration of Indazole Scaffolds in Materials Science (e.g., polymer matrices)

The application of indazole scaffolds is expanding beyond biology into the realm of materials science. chemimpex.com The rigid, planar structure and the potential for extensive π-π stacking interactions make indazole derivatives attractive building blocks for functional materials. ossila.com Their incorporation into polymer matrices can enhance the thermal stability, mechanical strength, and electronic properties of the resulting materials. chemimpex.com

Fluorinated indazole derivatives, in particular, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorine substituent can modulate the electronic energy levels of the molecule and promote intermolecular interactions, which are crucial for charge transport in these devices. ossila.com For example, 4-Fluoro-1H-indazole is used as a building block for semiconducting molecules and polymers. ossila.com

Given its structure, this compound could be a valuable monomer or additive in the synthesis of advanced polymers. The amino and hydroxyl groups provide sites for polymerization or for grafting onto existing polymer backbones. The fluorine atom could contribute to desirable properties such as hydrophobicity, thermal resistance, and specific electronic characteristics. The development of polymers incorporating this indazole derivative could lead to new materials for a variety of applications, from specialty coatings to components for electronic devices.

Table 2: Potential Applications of Indazole Derivatives in Materials Science

| Indazole Derivative Feature | Potential Application Area | Underlying Principle | Reference |

| Fluorinated indazole building block | OLEDs and OPVs | Tuning of energy gaps and intermolecular interactions | ossila.com |

| Incorporation into polymer matrices | Enhanced thermal stability and mechanical strength | Unique structural properties of the indazole scaffold | chemimpex.com |

| Highly conjugated molecule | Dye-sensitized solar cells (DSSCs) | Expansion of conjugation for light absorption | ossila.com |

| Coordination to metal centers | Triplet photosensitizers | Efficient ligand-to-metal energy transfer | ossila.com |

Future Research Directions and Unexplored Avenues for 4 Amino 6 Fluoro 1h Indazol 3 Ol

Development of Novel and Efficient Synthetic Methodologies for Complex Indazole Architectures

The synthesis of the indazole core has evolved significantly, moving beyond traditional methods to embrace more sophisticated and efficient catalytic approaches. Future research on 4-Amino-6-fluoro-1H-indazol-3-ol will likely focus on leveraging these modern techniques to construct more complex and diverse molecular architectures. The development of novel synthetic pathways is crucial for expanding the structural variety available for biological screening. benthamscience.com

Future synthetic efforts could focus on the following:

Direct C-H Functionalization: Applying modern catalytic systems to directly attach diverse functional groups to the carbon backbone of this compound, creating libraries of novel derivatives.

Multi-component Reactions: Designing one-pot reactions that combine multiple starting materials to rapidly generate complex indazole-containing molecules, enhancing synthetic efficiency. benthamscience.com

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer improved safety, scalability, and control over reaction conditions compared to traditional batch synthesis.

These advanced methods will be instrumental in building upon the this compound scaffold to explore a wider chemical space and develop next-generation therapeutic agents. researchgate.net

Advanced Mechanistic Elucidation at Atomic and Cellular Resolution

A profound understanding of a compound's reaction mechanisms and its interactions with biological targets is fundamental to its development as a therapeutic agent. For this compound, future research must prioritize detailed mechanistic studies at both the atomic and cellular levels. This involves not only clarifying the pathways of its synthesis but also visualizing how it binds to and modulates its biological targets.

To elucidate synthetic pathways, a combination of experimental and computational techniques is required. For example, studies on the reaction of indazoles with formaldehyde (B43269) have used Nuclear Magnetic Resonance (NMR) and X-ray crystallography, supported by Density Functional Theory (DFT) calculations, to determine the precise mechanism and resulting products. acs.orgnih.gov Similar approaches can be applied to understand the regioselectivity and kinetics of reactions involving this compound. Investigating reaction intermediates and transition states through techniques like in-situ spectroscopy and advanced computational modeling will provide critical insights for optimizing synthetic protocols. acs.orgacs.org

At the cellular level, determining the precise binding mode of the compound to its target protein is paramount. High-resolution structural biology techniques are essential for this purpose:

X-ray Crystallography: To obtain a static, atomic-level picture of the compound bound to its target protein, revealing key hydrogen bonds, hydrophobic interactions, and other binding forces.

Cryogenic Electron Microscopy (Cryo-EM): For larger protein complexes that may be difficult to crystallize.

Advanced NMR Spectroscopy: To study the dynamics of the protein-ligand interaction in solution, providing a more complete picture of the binding event.

These advanced methods will enable a detailed understanding of the structure-activity relationship, guiding the rational design of more potent and selective analogs.

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted optimization of lead compounds to enhance their therapeutic properties. For this compound, future research will heavily rely on these strategies to improve its potency against specific biological targets while minimizing off-target effects. This involves a cycle of designing, synthesizing, and testing new derivatives based on an understanding of their Structure-Activity Relationships (SAR). nih.gov

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are invaluable in this process. longdom.org Molecular docking can predict how derivatives of this compound might bind to a target's active site, allowing for the pre-screening of potential modifications. nih.govtandfonline.com This approach was successfully used to design indazole-based diarylurea derivatives as anticancer agents targeting the c-kit protein. nih.gov

The existing substituents on this compound provide key starting points for optimization:

Fluorine Atom: The fluorine at the 6-position is a critical feature. Fluorine substitution is a well-known strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular potency. nih.govnih.gov Studies on inhibitors of Fibroblast Growth Factor Receptors (FGFR) have shown that fluorine substitution at the 6-position of the indazole ring can significantly improve both enzymatic and cellular activity. nih.gov

Amino and Hydroxyl Groups: The amino group at the 4-position and the hydroxyl group at the 3-position are potential sites for forming crucial hydrogen bonds with target proteins and can be modified to fine-tune binding affinity and selectivity. nih.gov

The following data table, compiled from research on related indazole derivatives, illustrates how different substitutions on the indazole scaffold affect inhibitory activity against various protein kinase targets. This highlights the sensitivity of biological activity to structural modifications and underscores the importance of rational design.

| Compound/Derivative Type | Target | IC₅₀ (nM) | Key Structural Features | Reference |

|---|---|---|---|---|

| 1H-indazole derivative 27a | FGFR1 | < 4.1 | Fluorine substitution at 6-position of indazole ring | nih.gov |

| 1H-indazole derivative 27a | FGFR2 | 2.0 | Fluorine substitution at 6-position of indazole ring | nih.gov |

| 1H-indazole derivative 109 | EGFR T790M | 5.3 | Structure-guided design from a lead compound | nih.gov |

| 1H-indazole derivative 109 | EGFR (wild type) | 8.3 | Structure-guided design from a lead compound | nih.gov |

| 3-Aminoindazole derivative 127 (Entrectinib) | ALK | 12 | 3-aminoindazole core | nih.gov |

| Indazole derivative 27i | FGFR4 | 2.4 | Designed as an irreversible inhibitor | nih.gov |

Future optimization of this compound will involve synthesizing analogs with systematic variations at these positions to build a detailed SAR and identify candidates with superior therapeutic profiles.

Discovery of New Biological Targets and Therapeutic Modalities for Indazole Scaffolds

The indazole scaffold is remarkably versatile, with derivatives demonstrating activity against a wide array of biological targets and showing promise in treating various diseases, particularly cancer. researchgate.netnih.govresearchgate.net While much research has focused on protein kinase inhibition, a significant opportunity lies in exploring new biological targets and therapeutic modalities for compounds based on the this compound framework.

Known targets for indazole derivatives include a broad spectrum of protein kinases involved in oncogenic signaling pathways, such as:

Vascular Endothelial Growth Factor Receptors (VEGFR) nih.gov

Fibroblast Growth Factor Receptors (FGFRs) nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) nih.gov

Anaplastic Lymphoma Kinase (ALK) nih.gov

Proto-Oncogene c-Kit nih.gov

Beyond these, indazoles have shown activity against other enzyme classes and receptors, including cytochrome P450 51 (CYP51) for antifungal applications and monoamine oxidase B (MAO-B). researchgate.netnih.gov More recently, a novel carbohydrate-substituted indazole derivative was found to target the sodium-glucose cotransporter 1 (SGLT1), enhancing the efficacy of RTK inhibitors in cancer therapy. biorxiv.org

Future research should therefore adopt a broad and unbiased approach to target discovery for this compound and its analogs. Key strategies would include:

High-Throughput Screening: Testing a library of derivatives against large panels of proteins and cell lines to identify novel and unexpected activities.

Phenotypic Screening: Evaluating compounds for their ability to produce a desired change in cell behavior or morphology, without a preconceived target, which can lead to the discovery of first-in-class mechanisms.

Chemoproteomics: Using chemical probes derived from this compound to identify its binding partners directly within the complex environment of the cell.

By expanding the search for biological targets, researchers can unlock the full therapeutic potential of this promising indazole scaffold, potentially leading to new treatments for a range of diseases beyond those currently associated with this chemical class.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-6-fluoro-1H-indazol-3-ol, and how can reaction efficiency be assessed?

- Answer : A typical approach involves multi-step functionalization of the indazole core. For example, halogenation (e.g., fluorination at position 6) can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under inert conditions. Subsequent amination at position 4 may employ Buchwald-Hartwig coupling or nitro-group reduction, depending on precursor availability .

- Key parameters : Monitor reaction progress via TLC (e.g., Rf values in 70:30 EtOAc:hexanes) and characterize intermediates using NMR (e.g., δ 8.62 ppm for indazole NH) and HRMS (e.g., m/z 335.1512 [M+H]+ for triazole intermediates) .

- Yield optimization : Use PEG-400:DMF solvent systems to enhance solubility, and CuI catalysis for click chemistry steps, ensuring nitrogen atmosphere to prevent oxidation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer :

- NMR : Identify aromatic protons (e.g., δ 7.71 ppm for triazole-linked aryl groups) and amine/fluorine-induced deshielding effects. Splitting patterns (e.g., doublets at J = 8.6 Hz) confirm substitution positions .

- NMR : Detect fluorine-coupled carbons (e.g., δ 112–127 ppm for aromatic carbons) and amine-bearing carbons (δ ~50 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) be resolved for derivatives of this compound?

- Answer :

- Step 1 : Compare DFT-calculated shifts (using Gaussian or ORCA) with experimental NMR data. Discrepancies >0.3 ppm may indicate incorrect tautomerization or solvent effects .

- Step 2 : Validate via heteronuclear correlation (HSQC/HMBC) to confirm connectivity. For example, fluorine’s electron-withdrawing effect should downfield-shift adjacent protons .

- Case study : In triazole-indole analogs, computational models underestimated NH proton shifts due to hydrogen bonding in DMSO; experimental corrections required .

Q. What strategies improve regioselectivity during halogenation or amination of the indazole core?

- Answer :

- Halogenation : Fluorine’s ortho/para-directing effects can be leveraged. Use LiHMDS as a base to deprotonate position 6, enhancing electrophilic fluorination .

- Amination : Pd/XPhos catalysts favor C–N bond formation at sterically accessible sites (e.g., position 4). Microwave-assisted reactions (100°C, 30 min) improve kinetics .

- Troubleshooting : Competing side reactions (e.g., over-halogenation) are mitigated by stoichiometric control and low-temperature quenching .

Q. How do solvent and catalyst systems influence the yield of this compound in multi-step syntheses?

- Answer :

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote decomposition. PEG-400:DMF (2:1) balances solubility and stability .

- Catalyst : CuI (10 mol%) accelerates azide-alkyne cycloadditions, but residual copper can complicate purification. Post-reaction EDTA washes improve purity .

- Yield data : Typical yields range from 30% (triazole formation) to 60% (final amination), with silica gel chromatography critical for isolating non-polar intermediates .

Methodological Best Practices

- Safety : Follow protocols in and : Use PPE (gloves, masks), store compounds at 2–8°C, and dispose of halogenated waste via certified contractors .

- Data validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., InChIKey CCJPLYPJQZYBLI-VIFPVBQESA-N for analogs) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。